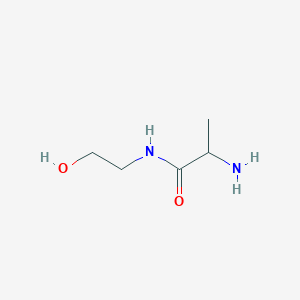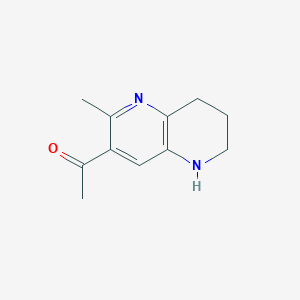
8-Fluoro-2-(trifluoromethyl)-2H-chromene-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Fluoro-2-(trifluoromethyl)-2H-chromene-3-carbonitrile is a fluorinated organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and applications in medicinal chemistry. The presence of fluorine atoms in the structure enhances the compound’s stability and bioavailability, making it a valuable candidate for various scientific research applications.
Preparation Methods
The synthesis of 8-Fluoro-2-(trifluoromethyl)-2H-chromene-3-carbonitrile typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of 2-fluorobenzaldehyde with trifluoromethyl ketone in the presence of a base to form the chromene ring. The nitrile group is then introduced through a subsequent reaction with a suitable cyanating agent .
Industrial production methods may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled temperatures, and pressure conditions to facilitate the cyclization and cyanation processes efficiently .
Chemical Reactions Analysis
8-Fluoro-2-(trifluoromethyl)-2H-chromene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chromene oxides, while substitution reactions can introduce various functional groups into the chromene ring .
Scientific Research Applications
8-Fluoro-2-(trifluoromethyl)-2H-chromene-3-carbonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s fluorinated structure makes it a potential candidate for studying enzyme interactions and metabolic pathways.
Medicine: Due to its stability and bioavailability, it is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 8-Fluoro-2-(trifluoromethyl)-2H-chromene-3-carbonitrile involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with enzyme active sites. This can lead to the inhibition of enzyme activity or modulation of signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context .
Comparison with Similar Compounds
8-Fluoro-2-(trifluoromethyl)-2H-chromene-3-carbonitrile can be compared with other fluorinated chromenes and quinolines:
8-Fluoro-2-(trifluoromethyl)quinolin-4-ol: This compound shares a similar fluorinated structure but has a quinoline ring instead of a chromene ring.
7-Chloro-8-fluoro-2-(trifluoromethyl)quinolin-4-ol: Another similar compound with a quinoline ring, it exhibits unique properties due to the presence of chlorine and fluorine atoms.
The uniqueness of this compound lies in its chromene ring structure, which provides distinct chemical and biological properties compared to quinoline derivatives .
Properties
Molecular Formula |
C11H5F4NO |
|---|---|
Molecular Weight |
243.16 g/mol |
IUPAC Name |
8-fluoro-2-(trifluoromethyl)-2H-chromene-3-carbonitrile |
InChI |
InChI=1S/C11H5F4NO/c12-8-3-1-2-6-4-7(5-16)10(11(13,14)15)17-9(6)8/h1-4,10H |
InChI Key |
BDVLTHFXGSJPDW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)F)OC(C(=C2)C#N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-{[(Benzyloxy)carbonyl]amino}-3-(3-fluorophenyl)-2,2-dimethylpropanoic acid](/img/structure/B13231062.png)
![1-[1-(Propan-2-yl)-1H-pyrrol-3-yl]-6-oxa-2-azaspiro[3.4]octane](/img/structure/B13231067.png)
![1-[2-Amino-1-(3-methylphenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13231073.png)


![Methyl 2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B13231082.png)
![N-Methyl-N-[(1-methylpyrrolidin-3-yl)methyl]sulfamoyl chloride](/img/structure/B13231098.png)
![tert-Butyl N-[3-amino-4-(morpholin-4-yl)phenyl]carbamate](/img/structure/B13231110.png)




